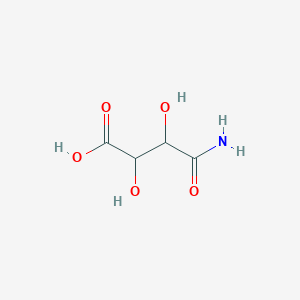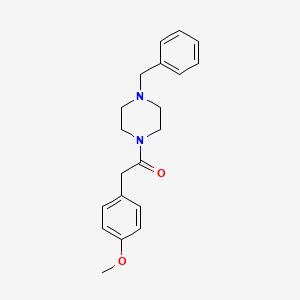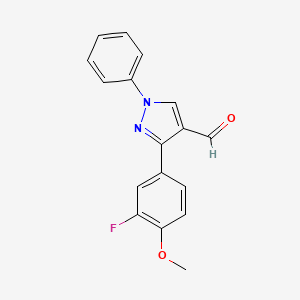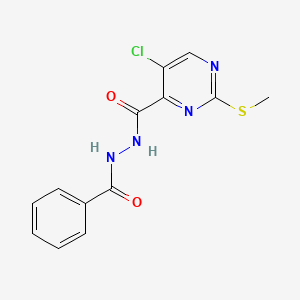![molecular formula C16H13ClN2O4S3 B12211594 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B12211594.png)
2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity, and a chlorobenzylidene moiety, which can influence its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide typically involves multiple steps. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. Finally, the thiazolidinone derivative is reacted with N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s thiazolidinone core is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound is primarily related to its interaction with biological targets. The thiazolidinone core can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The chlorobenzylidene moiety can enhance the compound’s binding affinity to its targets, increasing its potency. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide include other thiazolidinone derivatives, such as:
- 2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- 2-(3-chlorobenzylidene)-1,3-thiazolo[3,2-a]benzimidazol-3(2H)-one
These compounds share similar structural features but differ in their specific substituents and overall molecular architecture. The uniqueness of this compound lies in its combination of a thiazolidinone core with a chlorobenzylidene moiety and a dioxido-dihydrothiophenylacetamide group, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13ClN2O4S3 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2O4S3/c17-11-3-1-2-10(6-11)7-13-15(21)19(16(24)25-13)8-14(20)18-12-4-5-26(22,23)9-12/h1-7,12H,8-9H2,(H,18,20)/b13-7- |
InChI Key |
QAWDXKFVMFMFKE-QPEQYQDCSA-N |
Isomeric SMILES |
C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=S |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride](/img/structure/B12211536.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12211542.png)

![4-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12211547.png)

![N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12211560.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12211569.png)
![1-(5-chloro-2-methoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea](/img/structure/B12211571.png)

![N-butyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12211579.png)

